Validated Commercial Process: Established Multikilogram Synthesis for Brivanib Alaninate
4-Fluoro-2-methyl-1H-indole is a key building block in the synthesis of Brivanib Alaninate, an investigational VEGFR-2/FGFR-1 kinase inhibitor [1]. Its utility is validated by the development and publication of a robust, multikilogram-scale commercial process to manufacture 4-fluoro-2-methyl-indol-5-ol, a direct derivative, and its subsequent coupling to form the drug's advanced intermediate [1]. This contrasts with many other indole building blocks, which lack such a well-documented and scalable industrial process.
| Evidence Dimension | Validated Large-Scale Synthesis |
|---|---|
| Target Compound Data | A commercial process exists for the multikilogram-scale preparation of 4-fluoro-2-methyl-indol-5-ol from trifluoronitrobenzene [1]. |
| Comparator Or Baseline | Other isomeric fluoro-methylindoles (e.g., 5-fluoro-2-methylindole) or other indole building blocks |
| Quantified Difference | Documented industrial process (not available for most analogs) |
| Conditions | Process development for pharmaceutical API intermediate (Brivanib Alaninate) [1] |
Why This Matters
Procurement of a compound with a documented, scalable synthetic route reduces development risk and ensures supply chain viability for research projects targeting this specific chemical space.
- [1] Pesti, J. A., LaPorte, T., Thornton, J. E., Spangler, L., Buono, F., Crispino, G., ... & Lobben, P. (2013). Commercial Synthesis of a Pyrrolotriazine–Fluoroindole Intermediate to Brivanib Alaninate: Process Development Directed toward Impurity Control. Organic Process Research & Development, 17(12), 1505-1513. View Source
